molecular formula C₁₈H₁₈D₅NO₂ B1157865 Phenoxybenzamine Hydroxide-D5

Phenoxybenzamine Hydroxide-D5

Cat. No.: B1157865
M. Wt: 290.41
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxybenzamine Hydroxide-D5 is a chemical reference standard belonging to the class of phenylmethylamines, provided for research applications . This stable isotope-labeled analog of Phenoxybenzamine is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Phenoxybenzamine and its metabolites in biological matrices. Its use significantly enhances the accuracy and reliability of analytical results by correcting for variations during sample preparation and instrument analysis. The parent compound, Phenoxybenzamine, is a well-characterized, long-acting, and irreversible antagonist of alpha-adrenergic receptors . It covalently binds to alpha-1 and alpha-2 adrenoceptors, producing a non-competitive blockade that results in vasodilation and a decrease in systemic vascular resistance . In research settings, Phenoxybenzamine has been used to investigate conditions related to catecholamine surges, such as pheochromocytoma, and to study smooth muscle relaxation in the urogenital system . This compound enables researchers to conduct these studies with greater analytical precision. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C₁₈H₁₈D₅NO₂

Molecular Weight

290.41

Synonyms

2-[(1-Methyl-2-phenoxyethyl)(phenylmethyl)amino]ethanol-D5;  _x000B_2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol-D5;  Dibenzyline Alcohol-D5

Origin of Product

United States

Chemical Structure and Specific Deuteration Profile of Phenoxybenzamine Hydroxide D5

Structural Characterization of Phenoxybenzamine (B1677643) Hydroxide (B78521)

Phenoxybenzamine is chemically classified as a haloalkylamine. researchgate.net The core structure of its hydroxide form, 2-[(1-Methyl-2-phenoxyethyl)(phenylmethyl)amino]ethanol, consists of several key functional groups. pharmaffiliates.comcymitquimica.com It features a central nitrogen atom bonded to a benzyl (B1604629) group, an ethanol (B145695) group, and a 1-phenoxypropan-2-yl group. cymitquimica.com The molecule's architecture allows for significant conformational flexibility. The related and more commonly discussed compound, Phenoxybenzamine Hydrochloride, is a white crystalline powder. nih.gov The hydrochloride salt forms by the protonation of the tertiary amine. nih.gov

The structure of the parent non-deuterated compound is foundational to understanding its deuterated analogue.

Table 1: Structural and Chemical Properties of Phenoxybenzamine Hydroxide

Property Value
Chemical Name 2-[(1-Methyl-2-phenoxyethyl)(phenylmethyl)amino]ethanol
Molecular Formula C₁₈H₂₃NO₂
Synonyms Dibenzyline alcohol, Phenoxybenzamine alcohol
CAS Number 101-45-1

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comcymitquimica.com

Positional Assignment of Deuterium (B1214612) within Phenoxybenzamine Hydroxide-D5 (Phenoxy-d5 Localization)

This compound is a deuterated isotopologue of Phenoxybenzamine Hydroxide. pharmaffiliates.com The "-D5" designation specifically indicates that five hydrogen atoms in the parent molecule have been replaced by deuterium atoms. In this particular compound, the deuterium labeling is localized to the phenoxy ring. caymanchem.com The formal name for the related hydrochloride salt is N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride, which explicitly identifies the substitution pattern. caymanchem.com This means the five hydrogen atoms attached to the phenyl group of the phenoxy moiety are all deuterium atoms. caymanchem.com

This site-specific labeling is crucial for its applications, particularly as an internal standard in mass spectrometry, where the mass shift due to the five deuterium atoms allows for its clear differentiation from the non-deuterated form. caymanchem.comspectroscopyonline.com

Theoretical Considerations of Deuteration on Molecular Geometry and Electronic Structure

The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle but significant changes to the molecule's properties, grounded in the principles of quantum mechanics and physical chemistry.

Vibrational Frequencies : The primary effect of deuteration stems from the increased mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu). This increased mass leads to a lower vibrational frequency for C-D (carbon-deuterium) bonds compared to C-H (carbon-protium) bonds. ajchem-a.commdpi.com This phenomenon is because the vibrational energy levels of a bond are quantized and inversely proportional to the reduced mass of the atoms involved. The lower vibrational frequency results in a lower zero-point energy for the C-D bond, making it stronger and more difficult to break than a C-H bond. nih.gov

Electronic Structure and Intermolecular Interactions : Deuteration is generally considered non-perturbing to the electron cloud of a molecule. nih.gov The electronic structure and, consequently, the chemical reactivity governed by electronics, remain largely the same. However, the changes in vibrational modes can have secondary effects on intermolecular interactions, such as hydrogen bonding and hydrophobic effects. mdpi.comnih.gov For this compound, the altered vibrational dynamics of the deuterated phenoxy ring could subtly influence its interaction with solvents or biological macromolecules. mdpi.com

Isotopic Purity and Stability in Research Applications

For deuterated compounds used in quantitative analysis, isotopic purity and stability are paramount.

Isotopic Purity : Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms. For Phenoxybenzamine-D5, this would be the proportion of molecules containing exactly five deuterium atoms relative to those containing fewer (d1-d4) or no deuterium atoms. caymanchem.com Commercial sources often specify a high isotopic enrichment, for example, ≥98% for all deuterated forms (d1-d5). caymanchem.com High isotopic purity is essential to minimize interference from other isotopic species and ensure accuracy when the compound is used as an internal standard in quantitative mass spectrometry. nih.gov Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine and verify the isotopic purity and the specific sites of deuteration. nih.govbrightspec.com

Stability : this compound must be chemically stable under the conditions of its intended use. A key application for deuterated compounds is as internal standards for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.com In these applications, the standard is added to a sample at a known concentration to correct for analyte loss during sample preparation and analysis. This requires that the deuterated standard behaves identically to the non-deuterated analyte throughout the entire analytical process and does not undergo H/D exchange (loss of deuterium). The C-D bonds on an aromatic ring, such as the phenoxy group in this compound, are non-labile and generally stable, ensuring the integrity of the isotopic label during analysis. spectroscopyonline.com

Table 2: Isotopic and Analytical Data for Phenoxybenzamine-D5 Hydrochloride

Property Value/Description Reference
Formal Name N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride caymanchem.com
Molecular Formula C₁₈H₁₇ClD₅NO • HCl caymanchem.com
Formula Weight 345.3 caymanchem.com
Isotopic Purity ≥98% deuterated forms (d₁-d₅) caymanchem.com

Synthetic Methodologies and Isotopic Incorporation for Phenoxybenzamine Hydroxide D5

Advanced Synthetic Routes to Phenoxybenzamine (B1677643) and its Hydroxide (B78521) Derivative

The synthesis of Phenoxybenzamine typically commences from phenol. A common industrial method involves the reaction of phenol with propylene oxide to form 1-phenoxy-2-propanol. This intermediate is then subjected to a series of reactions to introduce the N-benzyl-N-(2-chloroethyl)amine side chain.

A plausible and advanced synthetic route to the para-hydroxylated derivative of Phenoxybenzamine, a known major metabolite, can be conceptualized starting from a protected hydroquinone, such as p-benzyloxyphenol. This strategy ensures the regioselective introduction of the hydroxyl group at the desired position.

Proposed Synthetic Pathway for Phenoxybenzamine Hydroxide:

Protection of Hydroquinone: Hydroquinone is first protected, for instance, as its monobenzyl ether (p-benzyloxyphenol), to prevent unwanted side reactions of the hydroxyl group in subsequent steps.

Epoxide Ring Opening: The protected p-benzyloxyphenol is reacted with propylene oxide in the presence of a base to yield 1-(p-benzyloxyphenoxy)-2-propanol.

Introduction of the Amino Alcohol: The resulting alcohol is then converted to a better leaving group, for example, a tosylate, and subsequently reacted with ethanolamine to produce N-(1-methyl-2-(p-benzyloxyphenoxy)ethyl)ethanolamine.

Benzylation: The secondary amine is then benzylated using benzyl (B1604629) chloride to afford N-benzyl-N-(1-methyl-2-(p-benzyloxyphenoxy)ethyl)ethanolamine.

Chlorination: The terminal hydroxyl group is chlorinated using a reagent like thionyl chloride (SOCl₂) to yield the protected Phenoxybenzamine Hydroxide.

Deprotection: Finally, the benzyl protecting group on the phenoxy moiety is removed, typically via catalytic hydrogenation, to yield Phenoxybenzamine Hydroxide.

This multi-step synthesis provides a clear pathway to the target hydroxylated compound, allowing for the introduction of deuterium (B1214612) at a specific stage, as will be discussed in the following section.

Strategies for Regioselective Deuterium Introduction into the Phenoxy Moiety

The introduction of five deuterium atoms into the phenoxy ring of Phenoxybenzamine Hydroxide requires highly regioselective methods. The most logical point to introduce the deuterium is at the stage of the protected p-hydroxyphenol intermediate, such as p-benzyloxyphenol-d5.

Methods for Regioselective Deuteration:

Acid-Catalyzed H-D Exchange: Treatment of p-benzyloxyphenol with strong deuterated acids like D₂SO₄ in D₂O can facilitate electrophilic aromatic substitution. The electron-donating nature of the ether and hydroxyl groups directs deuteration primarily to the ortho and para positions. However, since the para position is already substituted, this method would favor deuteration at the ortho positions (2 and 6) relative to the ether linkage.

Metal-Catalyzed Deuteration: Various transition metal catalysts are effective for regioselective H-D exchange.

Ruthenium Catalysis: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, can catalyze the ortho-C–H borylation of phenol derivatives, which can then be converted to deuterated compounds. By using a removable directing group on the oxygen, selective ortho-deuteration can be achieved.

Platinum Catalysis: Platinum on carbon (Pt/C) in the presence of D₂O and H₂ has been shown to be an effective system for the deuteration of electron-rich aromatic rings, including phenols, under mild conditions.

Rhodium and Iridium Catalysis: These catalysts are also known to promote H-D exchange, often with high regioselectivity depending on the ligand environment and the directing groups present on the substrate.

To achieve the desired D5-labeling pattern on the phenoxy ring of p-benzyloxyphenol, a combination of these methods or a multi-step approach might be necessary. For instance, initial deuteration of the more activated ortho positions could be followed by a different catalytic system to achieve deuteration at the meta positions.

Optimization of Deuterium Exchange and Incorporation Yields

Maximizing the yield and the percentage of deuterium incorporation is critical for the efficient synthesis of Phenoxybenzamine Hydroxide-D5. Several factors can be optimized to achieve this.

Key Optimization Parameters:

ParameterEffect on DeuterationOptimization Strategy
Catalyst Choice Determines regioselectivity and reaction rate.Screen various catalysts (e.g., Ru, Rh, Pt, Ir) and their ligand systems to find the most effective for the specific substrate.
Deuterium Source Availability and reactivity of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents).Use of high-purity D₂O in large excess can drive the equilibrium towards deuteration.
Temperature Affects reaction kinetics and can influence selectivity.Optimize the reaction temperature to achieve a balance between a reasonable reaction rate and minimal side product formation.
Reaction Time Determines the extent of deuterium incorporation.Monitor the reaction progress over time using techniques like NMR or mass spectrometry to determine the optimal reaction duration.
pH/Additives Can significantly influence the rate of acid or base-catalyzed exchange reactions.For acid-catalyzed methods, the concentration of the deuterated acid is a key parameter. For metal-catalyzed reactions, the addition of co-catalysts or directing groups can enhance efficiency.

By systematically adjusting these parameters, it is possible to achieve high yields of the desired deuterated intermediate with a high degree of isotopic enrichment.

Green Chemistry Approaches in Deuterated Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds to minimize environmental impact and improve safety.

Green Chemistry Strategies:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water (D₂O in this case, which also serves as the deuterium source), ethanol (B145695), or supercritical fluids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. H-D exchange reactions are inherently atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Some modern catalytic systems for deuteration operate under mild conditions.

One patent for the synthesis of Phenoxybenzamine hydrochloride mentions a "green" and "environment-friendly" route, highlighting the industrial relevance of such approaches.

Characterization of Synthetic Intermediates and Deuterated Precursors

The characterization of all synthetic intermediates and the final deuterated product is essential to confirm their identity, purity, and the extent and position of deuterium incorporation.

Analytical Techniques for Characterization:

TechniqueApplicationExpected Observations for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.¹H NMR: Disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. ²H NMR: Appearance of signals at the chemical shifts corresponding to the positions of deuterium incorporation. ¹³C NMR: Splitting of carbon signals due to coupling with deuterium (C-D coupling).
Mass Spectrometry (MS) Determines the molecular weight and isotopic distribution.An increase in the molecular weight corresponding to the number of deuterium atoms incorporated (e.g., a +5 mass unit shift for this compound). High-resolution mass spectrometry can confirm the exact mass.
Infrared (IR) Spectroscopy Identifies functional groups.A shift of C-H stretching vibrations to lower frequencies (C-D stretching) in the deuterated product.
High-Performance Liquid Chromatography (HPLC) Assesses purity.Used to separate the final product from any unreacted starting materials or byproducts.

Through the careful application of these analytical techniques, the successful synthesis and isotopic labeling of this compound can be unequivocally confirmed.

Advanced Analytical Characterization of Phenoxybenzamine Hydroxide D5 in Research Contexts

Mass Spectrometry (MS) for Isotopic Abundance Determination and Structural Confirmation

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like Phenoxybenzamine (B1677643) Hydroxide-D5. It provides definitive information on molecular weight, isotopic enrichment, and molecular structure.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. For Phenoxybenzamine Hydroxide-D5, with the chemical formula C₁₈H₁₈D₅NO₂, HRMS is used to verify the incorporation of the five deuterium (B1214612) atoms.

The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, allowing for unambiguous confirmation of the elemental formula and, by extension, the success of the deuteration.

ParameterValue
Molecular FormulaC₁₈H₁₈D₅NO₂
Theoretical Monoisotopic Mass ([M+H]⁺)309.2125 Da
Typical Observed Mass (Example)309.2122 Da
Typical Mass Accuracy< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the protonated molecule (precursor ion) of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to map the molecule's fragmentation pathways.

The fragmentation of this compound is expected to follow pathways similar to its non-deuterated counterpart. Key fragmentation patterns for related N-benzyl-N-(2-substituted-ethyl)amines involve cleavage at the C-C bond adjacent to the nitrogen atom (α-cleavage) and cleavage of the benzyl (B1604629) group. libretexts.orgmiamioh.edu The presence of the five deuterium atoms on the phenoxy ring serves as a structural marker. Fragments retaining this ring will exhibit a mass shift of +5 Da compared to the corresponding fragments of the non-deuterated analog.

A plausible fragmentation pathway would involve the formation of key product ions that confirm the location of the deuterium label.

Proposed Fragment StructureDescriptionExpected m/z
[C₇H₇]⁺Tropylium ion from cleavage of the benzyl group91.05
[C₆D₅O-CH₂-CH(CH₃)]⁺Fragment containing the deuterated phenoxypropyl group142.12
[M+H - C₇H₇]⁺Loss of the benzyl group from the precursor ion218.16
[M+H - C₉H₁₁D₅O]⁺Loss of the deuterated phenoxypropyl group166.09

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Molecular Dynamics

NMR spectroscopy is an indispensable tool for confirming the precise location of the deuterium labels within the molecule and providing insights into its structural dynamics.

Proton (¹H) NMR and Carbon (¹³C) NMR with Deuterium Decoupling

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring (typically observed in the aromatic region, ~6.8-7.3 ppm) would be absent or significantly diminished. This absence is a direct confirmation of successful deuteration at these positions. libretexts.org

¹³C NMR spectroscopy detects the carbon atoms. In the spectrum of this compound, the carbons of the deuterated phenoxy ring will exhibit characteristic changes. hw.ac.uk The signals for the deuterium-bound carbons (C-D) will show a slight upfield shift (isotopic shift) compared to the corresponding C-H carbons in the non-deuterated analog. cdnsciencepub.com Furthermore, these carbons will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1). For example, a CD group appears as a 1:1:1 triplet. oregonstate.edublogspot.com These complex multiplets can be simplified to singlets by applying deuterium decoupling techniques, which aids in spectral interpretation.

Deuterium (²H) NMR Spectroscopy for Direct Observation

While ¹H and ¹³C NMR provide indirect evidence of deuteration, Deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei. The ²H NMR spectrum of this compound would show a resonance signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. This technique is highly specific and sensitive to the chemical environment of the deuterium atoms, providing definitive proof of isotopic labeling. Although its chemical shift range is similar to proton NMR, the resolution is often lower. wikipedia.org

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for determining the chemical and isotopic purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

A stability-indicating HPLC method, often using a reverse-phase column (like a C18), can effectively separate this compound from its parent drug (Phenoxybenzamine), non-deuterated Phenoxybenzamine Hydroxide (B78521), and other potential synthesis-related impurities or degradants. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.com

Liquid Chromatography (LC) Method Development for Deuterated Compounds

Liquid chromatography coupled with mass spectrometry (LC-MS) is a principal technique for the analysis of deuterated compounds like this compound. The development of a robust LC method is critical for achieving accurate and reproducible results. The primary goal is to achieve chromatographic separation of the deuterated standard from the non-deuterated analyte and any potential metabolites or impurities, although their mass difference is the key to differentiation in the mass spectrometer.

Method development for deuterated compounds often involves the use of reversed-phase chromatography. The choice of stationary phase is crucial; C18 columns are widely used due to their hydrophobicity, which allows for good retention of moderately non-polar molecules like this compound. The mobile phase composition, typically a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the best separation efficiency.

A critical aspect of LC-MS method development for deuterated compounds is minimizing the potential for hydrogen-deuterium (H/D) exchange. nih.gov While the deuterium atoms on the aromatic ring of this compound are generally stable, mobile phases with extreme pH values or high temperatures can potentially facilitate back-exchange, compromising the isotopic purity of the standard. Therefore, method development often favors near-neutral pH conditions and moderate temperatures.

The following table outlines a typical set of starting parameters for an LC method for this compound, which would be further optimized based on experimental results.

ParameterConditionPurpose
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation of the analyte and related species.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% to 95% B over 5 minutesAllows for the elution of compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS applications.
Column Temperature 40 °CProvides reproducible retention times and can improve peak shape.
Injection Volume 5 µLA standard volume for injecting the sample onto the column.
Detector Tandem Mass Spectrometer (MS/MS)Provides high selectivity and sensitivity for quantification.

Gas Chromatography (GC) for Volatile Deuterated Metabolites

While this compound itself is not sufficiently volatile for direct gas chromatography (GC) analysis, GC-MS can be a powerful tool for the analysis of its more volatile deuterated metabolites that may be formed during in vitro or in vivo studies. Prior to GC analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the metabolites. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents.

The key advantage of using a deuterated standard in metabolic studies is the ability to distinguish drug-related metabolites from endogenous compounds in complex biological matrices. The mass spectrum of a deuterated metabolite will exhibit a characteristic mass shift corresponding to the number of deuterium atoms, making it readily identifiable.

The development of a GC method would involve optimizing the temperature program of the GC oven to ensure adequate separation of different metabolites. The choice of the GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is also critical.

Below is a hypothetical GC-MS method for the analysis of a derivatized, volatile metabolite of this compound.

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analytes.
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/minA temperature gradient to separate metabolites with different boiling points.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for structural elucidation.

Spectroscopic Methods for Investigating Vibrational Modes and Bond Strength

Spectroscopic techniques that probe the vibrational modes of molecules are particularly sensitive to isotopic substitution. The replacement of hydrogen with the heavier deuterium atom leads to a predictable shift in the vibrational frequencies of the corresponding bonds.

Infrared (IR) Spectroscopy for Carbon-Deuterium Bond Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds. The frequency of this absorption is dependent on the bond strength and the masses of the atoms involved.

The carbon-hydrogen (C-H) stretching vibrations in aromatic compounds typically appear in the region of 3000-3100 cm⁻¹. Due to the increased mass of deuterium, the carbon-deuterium (C-D) stretching vibrations are observed at significantly lower frequencies, typically in the range of 2100-2300 cm⁻¹. pearson.comresearchgate.net This "silent" region of the IR spectrum is often free from other interfering absorptions, making the C-D stretch a distinct and easily identifiable marker for deuteration. researchgate.net

In the context of this compound, the presence of strong absorption bands in the 2200-2300 cm⁻¹ region would be a clear confirmation of the deuterium labeling on the phenoxy ring. The exact position of these bands can provide information about the electronic environment of the C-D bonds.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Wavenumber for Deuterated Analog (cm⁻¹)Significance for this compound
Aromatic C-H Stretch3000 - 3100-Present in the non-deuterated analogue.
Aromatic C-D Stretch-2200 - 2300A clear indicator of successful deuteration on the phenoxy ring. pearson.comresearchgate.net
Aliphatic C-H Stretch2850 - 30002850 - 3000Unaffected by deuteration on the aromatic ring.
C-O-C Ether Stretch1000 - 13001000 - 1300Largely unaffected by deuteration on the aromatic ring.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about molecular structure. It is complementary to IR spectroscopy and is based on the inelastic scattering of monochromatic light. nih.gov Each molecule has a unique Raman spectrum, often referred to as a "molecular fingerprint," which can be used for identification and structural analysis. nih.govoptica.orgscitechdaily.comeurekalert.org

Similar to IR spectroscopy, the substitution of hydrogen with deuterium in this compound will result in a significant shift of the corresponding vibrational bands to lower frequencies in the Raman spectrum. cas.cz The C-D stretching vibrations in the Raman spectrum also appear in a spectral region with minimal interference, providing a clear signature of deuteration. optica.org

Vibrational ModeTypical Raman Shift (cm⁻¹)Expected Raman Shift for Deuterated Analog (cm⁻¹)Significance for this compound
Aromatic Ring Breathing~1000 and ~1600Slightly shiftedProvides information on the overall structure of the aromatic system.
Aromatic C-H Stretch3000 - 3100-A prominent band in the non-deuterated compound.
Aromatic C-D Stretch-2200 - 2300A key diagnostic peak confirming the presence and location of deuterium. optica.orgcas.cz
Aliphatic C-H Stretch2850 - 30002850 - 3000These bands remain unchanged, serving as an internal reference.

Molecular and Cellular Mechanisms of Action Research of Phenoxybenzamine and Its Deuterated Analogues

Alpha-Adrenoceptor Antagonism: Investigating Irreversible Binding Kinetics

Phenoxybenzamine (B1677643) is distinguished by its ability to act as a non-competitive, irreversible antagonist at both α-1 and α-2 adrenergic receptors. biopharmanotes.comguidetopharmacology.org This irreversible nature stems from its chemical structure as a haloalkylamine, which allows it to form a stable, covalent bond with the receptor, leading to a long-lasting blockade. biopharmanotes.comwikipedia.org The functional consequence of this action is the inhibition of vasoconstriction typically caused by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). biopharmanotes.com

Quantitative Ligand-Receptor Interaction Studies in Isolated Systems

Quantitative studies using radioligand binding assays in isolated systems, such as rabbit brain membranes, have been instrumental in characterizing the interaction of phenoxybenzamine with alpha-adrenoceptors. nih.gov These studies have demonstrated that phenoxybenzamine irreversibly reduces the number of available binding sites for both α-1 selective ligands (e.g., [3H]prazosin) and α-2 selective ligands (e.g., [3H]clonidine). nih.gov

Research on recombinant human α2-adrenergic receptors (α2-ARs) revealed that treatment with 90 nM phenoxybenzamine for 30 minutes significantly reduced the ligand-binding capacity of α2A, α2B, and α2C subtypes by 81%, 96%, and 77%, respectively. nih.gov Further studies have also shown that phenoxybenzamine acts as an irreversible antagonist of the binding of [3H]spiroperidol to D-2-selective dopaminergic receptors in bovine caudate membranes, with a pseudo-IC50 of 1 microM. nih.gov This indicates a dose-dependent decrease in the maximal number of binding sites (Bmax) with minimal change in ligand affinity. nih.gov

Analysis of Irreversible Binding Mechanism and Receptor Desensitization

The mechanism of irreversible binding involves an intramolecular cyclization reaction where phenoxybenzamine forms a highly reactive ethyleniminium intermediate. This intermediate then acts as an alkylating agent, forming a strong covalent bond with a nucleophilic residue at the receptor's binding site. biopharmanotes.comwikipedia.org Studies involving site-directed mutagenesis have identified a key cysteine residue within the third transmembrane domain (TM3) of α2-ARs as the likely site for this covalent interaction. wikipedia.orgnih.gov When this cysteine was mutated, the receptor became resistant to inactivation by phenoxybenzamine. nih.gov

This permanent alkylation of the receptor leads to its prolonged inactivation. wikipedia.org The only way for a cell to overcome this blockade is through the synthesis of new receptors. biopharmanotes.com This process of receptor turnover and re-synthesis is significantly slower in the central nervous system compared to peripheral tissues. nih.gov Studies in rabbit brains showed that the half-life for the recovery of α-1 and α-2 adrenoceptor binding sites after phenoxybenzamine treatment ranged from approximately 4.6 to 13.3 days, highlighting the long-lasting desensitization caused by the compound. nih.gov

Effects on Downstream Signaling Pathways: Gq-protein Coupling, Phospholipase C Activation, and Intracellular Calcium Dynamics

Alpha-1 adrenergic receptors, one of the primary targets of phenoxybenzamine, are Gq-protein-coupled receptors (GqPCRs). derangedphysiology.commdpi.com The blockade of these receptors by phenoxybenzamine directly interrupts a critical signaling cascade.

The typical activation of α1-adrenoceptors initiates the following pathway:

Gq-protein Activation : The activated receptor stimulates the Gq alpha subunit. mdpi.com

Phospholipase C (PLC) Activation : The Gq protein, in turn, activates the membrane-bound enzyme phospholipase C. derangedphysiology.comnih.gov

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com

Intracellular Calcium Release : IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. youtube.com This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. derangedphysiology.comucsd.edu

By irreversibly blocking the α1-adrenoceptor, phenoxybenzamine prevents the initial step of this cascade. derangedphysiology.com This non-competitive antagonism effectively uncouples the receptor from its Gq-protein, thereby inhibiting PLC activation and the subsequent production of IP3 and DAG. derangedphysiology.com The ultimate result is a prevention of the release of calcium from intracellular stores, which is a key mechanism underlying its effects on smooth muscle contraction. derangedphysiology.com

Investigation of Non-Adrenergic Molecular Targets and Biological Activities

Beyond its classical role as an adrenergic antagonist, research has uncovered that phenoxybenzamine interacts with other molecular targets, leading to distinct biological activities, notably in the realms of oncology and neuroprotection.

Mechanistic Studies on Antitumor Activity in In Vitro Cellular Models

Phenoxybenzamine has demonstrated significant antitumor properties in various in vitro cancer models, particularly in malignant gliomas. nih.gov Studies on human glioma cell lines, such as U251 and U87MG, have shown that phenoxybenzamine hydrochloride inhibits cell proliferation in a dose-dependent manner. nih.govmedchemexpress.com At a concentration of 10 µM, it produced a marked inhibition of proliferation, with rates of 26.5% for U251 cells and 27.3% for U87MG cells. medchemexpress.com

The mechanisms underlying this antitumor effect are multifaceted:

Inhibition of Migration and Invasion : Phenoxybenzamine significantly attenuates the migration and invasion of glioma cells. nih.govmedchemexpress.com In wound-healing and transwell assays, it reduced the migratory and invasive capacity of U251 and U87MG cells. medchemexpress.com

TrkB-Akt Pathway Inhibition : A key mechanism appears to be the inhibition of the Tropomyosin receptor kinase B (TrkB)-Akt signaling pathway. nih.govmedchemexpress.com Phenoxybenzamine treatment leads to a decrease in the protein levels of TrkB and its phosphorylated form (p-TrkB), as well as phosphorylated Akt (p-Akt), a crucial regulator of cell survival and proliferation. medchemexpress.com

Histone Deacetylase (HDAC) Inhibition : Another novel mechanism identified is the inhibition of histone deacetylases. touro.eduplos.org Phenoxybenzamine was found to be most effective against HDAC isoforms 5, 6, and 9, which are often considered biomarkers for poor prognosis in several cancers. touro.eduplos.org This activity is thought to contribute to its tumor-suppressing effects. touro.edu

Cell LineAssayPhenoxybenzamine ConcentrationObserved EffectReference
U251 GliomaProliferation10 µM26.5% inhibition medchemexpress.com
U87MG GliomaProliferation10 µM27.3% inhibition medchemexpress.com
U251 GliomaMigration10 µM28.6% inhibition medchemexpress.com
U87MG GliomaMigration10 µM39.8% inhibition medchemexpress.com
U251 GliomaInvasion10 µM63.8% reduction in invaded cells medchemexpress.com
U87MG GliomaInvasion10 µM32.9% reduction in invaded cells medchemexpress.com

Exploration of Neuroprotective Mechanisms in Preclinical Neuronal Models

Phenoxybenzamine has also been investigated for its neuroprotective potential in preclinical models of neuronal injury. nih.gov In studies using rat hippocampal slice cultures subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, phenoxybenzamine demonstrated a significant ability to reduce neuronal death over a broad concentration range (0.1 µM to 1 mM). nih.gov

In a rat model of severe traumatic brain injury (TBI), phenoxybenzamine administration led to significant improvements in neurological function. nih.gov The proposed mechanisms for this neuroprotective action include:

Reduction of Neuroinflammation : Treatment with phenoxybenzamine was found to significantly lower the expression of pro-inflammatory genes within the cortex following TBI. nih.gov Specifically, the expression of CCL2, IL-1β, and MyD88, key mediators in the inflammatory cascade, was reduced at 32 hours post-injury. nih.gov

Improved Functional Recovery : Animals treated with phenoxybenzamine showed significant improvements in neurological severity scores and foot fault assessments, indicating better motor recovery. nih.gov

Cognitive Benefits : The compound also reduced cognitive impairments associated with severe TBI, as demonstrated by improved performance in learning and memory tasks at 25 days post-injury. nih.gov

Preclinical ModelInjury TypeKey FindingProposed MechanismReference
Rat Hippocampal SlicesOxygen-Glucose DeprivationReduced neuronal deathNot specified nih.gov
Rat ModelTraumatic Brain Injury (TBI)Improved neurological scoresReduction of neuroinflammation nih.gov
Rat ModelTraumatic Brain Injury (TBI)Reduced cognitive impairmentLowered expression of CCL2, IL-1β, MyD88 nih.gov

Potential Interactions with Other Receptor Systems (e.g., Dopamine (B1211576) Signal Transduction Pathways) at the Molecular Level

While phenoxybenzamine is primarily characterized by its irreversible antagonism of alpha-adrenergic receptors, substantial research has demonstrated its significant interactions with dopamine receptor systems at the molecular level. These interactions are complex, involving direct binding to dopamine receptors and subsequent modulation of their signaling pathways. Currently, specific research on the deuterated analogue, Phenoxybenzamine Hydroxide-D5, in relation to dopamine receptor interactions is not available in the reviewed scientific literature. Therefore, the following sections detail the known molecular and cellular mechanisms of the non-deuterated form, phenoxybenzamine.

Interaction with D2-like Dopamine Receptors

Phenoxybenzamine acts as a potent, irreversible antagonist at D2-like dopamine receptors. nih.gov This interaction has been demonstrated in studies using bovine caudate membranes, where phenoxybenzamine effectively inhibits the binding of D2-selective ligands such as [3H]spiroperidol. nih.gov The mechanism of this inhibition is characterized by a dose-dependent reduction in the total number of available D2 receptor binding sites (Bmax), with minimal alteration to the binding affinity (Kd) of the remaining receptors for their ligands. nih.gov This suggests that phenoxybenzamine covalently binds to and permanently inactivates a population of D2 receptors.

The antagonistic action of phenoxybenzamine at the D2 receptor is site-directed. This is evidenced by the ability of various dopaminergic agonists and antagonists to protect the receptor from phenoxybenzamine-induced inactivation. For instance, pre-incubation with dopamine, apomorphine (B128758) (an agonist), or domperidone (B1670879) (an antagonist) can shield the D2 receptors from the effects of phenoxybenzamine, with the degree of protection being proportional to their affinity for the D2 site. nih.gov In contrast, neurotransmitters such as epinephrine, norepinephrine, and serotonin (B10506) offer significantly less protection, highlighting the specificity of phenoxybenzamine's action at the dopaminergic D2 receptor. nih.gov

Interestingly, phenoxybenzamine displays a degree of selectivity among the D2-like receptor family. While it potently inhibits D2 receptor binding, its effect on D3 receptor sites is substantially less pronounced. nih.gov Studies have shown that even at concentrations that completely eliminate [3H]spiroperidol binding to D2 receptors, the binding of [3H]dopamine to D3 sites remains largely unaffected. nih.gov This differential sensitivity allows for the pharmacological distinction between these two dopamine receptor subtypes.

Interaction with D1 Dopamine Receptors

In addition to its effects on the D2-like receptors, phenoxybenzamine also demonstrates potent antagonist activity at vascular dopamine D1 receptors. nih.gov Research conducted on cultures of rat mesenteric artery vascular smooth muscle cells, which express D1 receptors, has shown that phenoxybenzamine significantly inhibits dopamine-induced cyclic AMP (cAMP) formation, a key downstream signaling event of D1 receptor activation. nih.gov

The inhibition of the D1 receptor by phenoxybenzamine is concentration-dependent and, similar to its action on D2 receptors, appears to be irreversible, as its effects cannot be reversed by repeated washing of the cells. nih.gov The protective effects of D1 receptor-specific ligands further support a direct interaction. The selective D1 receptor partial agonist (+)-SKF 38393 can protect the D1 receptor from phenoxybenzamine's antagonistic effects, while its inactive stereoisomer, (-)-SKF 38393, offers no such protection. nih.gov

The following interactive data table summarizes the key research findings on the interaction of phenoxybenzamine with dopamine receptor subtypes.

Dopamine Receptor SubtypeEffect of PhenoxybenzamineMechanism of ActionKey Research FindingsReference
D2 ReceptorIrreversible AntagonistDose-dependent decrease in Bmax with little to no change in affinity.Effectively blocks the binding of D2-selective ligands like [3H]spiroperidol. Dopaminergic agonists (dopamine, apomorphine) and antagonists (domperidone) can protect the receptor from inactivation. nih.gov
D3 ReceptorVirtually Unaffected-Binding of [3H]dopamine to D3 sites remains largely intact even at concentrations that eliminate D2 binding. nih.gov
D1 ReceptorPotent Irreversible AntagonistInhibition of dopamine-induced cAMP formation.Demonstrated in vascular smooth muscle cells. The D1 partial agonist (+)-SKF 38393 provides protection against this antagonism. Mean IC50 value of 4.68 x 10(-6) M for inhibition of dopamine response. nih.gov

In Vitro and Preclinical Cellular Research Applications of Phenoxybenzamine Hydroxide D5

Receptor Binding Assays and Functional Pharmacological Studies in Cell Lines

Phenoxybenzamine (B1677643) exerts its pharmacological effects by forming a stable, covalent bond with alpha-adrenoceptors, leading to an irreversible blockade. wikipedia.org In the context of Phenoxybenzamine Hydroxide-D5, receptor binding assays are crucial to determine if the isotopic substitution alters the affinity and binding kinetics to its target receptors.

Functional pharmacological studies in various cell lines are employed to assess the downstream consequences of receptor binding. For phenoxybenzamine, this typically involves measuring the inhibition of agonist-induced signaling pathways, such as the mobilization of intracellular calcium or the production of second messengers. The potency of this compound in these functional assays, often expressed as an IC50 value, would provide a measure of its functional antagonism. Although specific IC50 values for the D5 compound are not documented, the irreversible nature of its binding would be expected to result in a non-competitive antagonism profile.

Table 1: Representative Receptor Binding Affinities of Non-Deuterated Phenoxybenzamine This table presents data for the non-deuterated parent compound, as specific data for this compound is not available.

Receptor Subtype Ligand Affinity (Ki) Cell Line/Tissue
α1D-adrenoceptor Phenoxybenzamine 8.4 pKi Human
α2B-adrenoceptor Phenoxybenzamine 6.4 – 8.5 pKi Human

Cellular Pharmacodynamics and Perturbation of Biological Pathways in Cultured Cells

The cellular pharmacodynamics of this compound relate to the biochemical and physiological effects following its interaction with cellular targets. As an alpha-adrenoceptor antagonist, its primary effect is the blockade of signaling pathways mediated by these receptors. This can lead to a variety of cellular responses, including relaxation of smooth muscle cells and alterations in neurotransmission in neuronal cell models.

The introduction of deuterium (B1214612) can influence the metabolic fate of the compound within cultured cells. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes catalyzed by enzymes such as cytochrome P450s. researchgate.net This altered metabolism could lead to a more sustained cellular concentration of the parent compound, potentially prolonging its pharmacodynamic effects.

In research settings, the perturbation of biological pathways by this compound can be studied using various 'omics' technologies. For instance, transcriptomics can reveal changes in gene expression profiles following treatment, while proteomics can identify alterations in protein expression and post-translational modifications. These studies can help to elucidate the broader cellular impact of alpha-adrenoceptor blockade by the deuterated compound.

Mechanistic Investigation of Cellular Responses to Deuterated Phenoxybenzamine

Assessment of Cellular Viability, Apoptosis, and Proliferation Pathways

The effect of this compound on fundamental cellular processes such as viability, apoptosis, and proliferation is a key area of investigation. Studies on the non-deuterated phenoxybenzamine have indicated potential anti-proliferative and pro-apoptotic effects in certain cancer cell lines. It is plausible that the enhanced metabolic stability of the D5 variant could modulate these activities.

Cellular viability assays, such as those based on MTT or resazurin (B115843) reduction, can be used to determine the cytotoxic potential of the compound. Apoptosis can be quantified by measuring the activation of caspases, changes in mitochondrial membrane potential, or the externalization of phosphatidylserine. Proliferation can be assessed through assays that measure DNA synthesis, such as BrdU incorporation, or by monitoring cell cycle progression using flow cytometry.

Quantitative structure-activity relationship (QSAR) studies on related phenolic compounds have shown that both steric and hydrophobic properties can influence their apoptosis-inducing and cytotoxic effects. nih.gov While specific data for this compound is lacking, it is anticipated that its deuteration would not significantly alter these physicochemical properties, suggesting a similar mechanistic pathway to the parent compound, though potentially with altered potency.

Table 2: Illustrative Data on the Effect of Non-Deuterated Phenoxybenzamine on Cellular Proliferation This table is based on the known anti-proliferative effects of the parent compound and serves as a hypothetical representation for the deuterated variant.

Cell Line Assay Endpoint Result with Phenoxybenzamine
Cancer Cell Line A MTT Assay IC50 (Viability) Concentration-dependent decrease
Cancer Cell Line B Flow Cytometry Cell Cycle Arrest G1 phase arrest observed
Normal Cell Line C BrdU Incorporation Proliferation Minimal effect at therapeutic concentrations

Molecular Analysis of Genotoxicity and Chromosomal Aberrations in Research Models

Assessing the genotoxic potential of any new chemical entity is a critical step in its preclinical evaluation. Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can manifest as gene mutations, chromosomal aberrations, or DNA strand breaks.

Standard in vitro genotoxicity tests include the Ames test for mutagenicity in bacteria, the micronucleus test, and the chromosomal aberration assay in mammalian cells. nih.gov The micronucleus test identifies small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. The chromosomal aberration assay directly visualizes structural and numerical changes in chromosomes.

While there is a lack of specific genotoxicity data for this compound, modern high-throughput genotoxicity assays, such as the ToxTracker assay, could be employed. nih.gov This reporter-based assay can provide mechanistic insights into the nature of any genotoxic activity, distinguishing between different modes of action. youtube.comyoutube.com Given that some anti-cancer drugs exert their effects through genotoxic mechanisms, understanding this profile is essential.

Isotopic Tracer Applications in Cellular Metabolism and Biosynthesis Research

The primary utility of stable isotope-labeled compounds like this compound is in their application as tracers in metabolic studies. researchgate.netnih.gov The deuterium atoms act as a "heavy" tag that can be detected by mass spectrometry, allowing researchers to follow the metabolic fate of the molecule.

By introducing this compound to cell cultures, it is possible to track its uptake, distribution, and transformation into various metabolites. This information is invaluable for understanding the compound's mechanism of action and identifying potential off-target effects. The kinetic isotope effect associated with the C-D bond can also be exploited to probe the mechanisms of enzymatic reactions involved in its metabolism. scispace.com

Single-Cell Mass Spectrometry for Metabolic Tracing

Recent advances in analytical techniques have enabled metabolic analysis at the single-cell level. Single-cell mass spectrometry (SCMS) is a powerful tool that can provide insights into cellular heterogeneity and dynamic metabolic processes. nih.gov

In the context of this compound, SCMS could be used to trace the compound's metabolism within individual cells in a population. This would allow for the identification of cell-to-cell variations in drug metabolism, which could have significant implications for understanding differential drug responses. Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are particularly well-suited for imaging the subcellular distribution of deuterated tracers with high spatial resolution. nih.gov This approach could reveal whether this compound or its metabolites accumulate in specific organelles, providing further clues about their cellular targets and mechanisms of action. springernature.com

Elucidation of Substrate-Product Relationships in Enzyme Systems

The use of isotopically labeled compounds is a powerful tool in biochemical and pharmacological research to unravel the intricacies of enzyme mechanisms. nih.gov this compound, a deuterated analog of a phenoxybenzamine metabolite, serves as a valuable probe in in vitro and preclinical cellular studies to elucidate substrate-product relationships within enzyme systems. The strategic placement of five deuterium atoms on the phenyl ring of the phenoxy moiety provides a subtle but significant alteration in mass, which can be leveraged to study the kinetics and mechanism of enzymatic transformations.

The primary principle behind using this compound in such studies is the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. nih.gov In the context of enzyme kinetics, if the bond to a deuterium atom is broken or formed in the rate-determining step of the enzymatic reaction, the reaction will proceed at a different rate compared to the non-deuterated (protium) counterpart. By comparing the enzymatic processing of this compound with its non-deuterated analog, researchers can gain insights into the rate-limiting steps of the reaction and the nature of the transition state.

For instance, consider a hypothetical scenario where Phenoxybenzamine Hydroxide (B78521) is a substrate for a cytochrome P450 (CYP) enzyme, which catalyzes a hydroxylation reaction on the phenyl ring. If the C-H bond cleavage is the rate-determining step, the C-D bond in this compound, being stronger, will be broken more slowly. This would result in a slower rate of product formation.

To illustrate this, consider the following hypothetical research finding:

Table 1: Hypothetical Kinetic Parameters for the Enzymatic Conversion of Phenoxybenzamine Hydroxide and its Deuterated Analog

SubstrateVmax (nmol/min/mg protein)Km (µM)Vmax/Km (L/min/mg protein)
Phenoxybenzamine Hydroxide1001010
This compound50105

In this hypothetical data, the maximum reaction velocity (Vmax) for the deuterated substrate is significantly lower than that of the non-deuterated substrate, while the Michaelis constant (Km), which can be an indicator of substrate binding affinity, remains unchanged. The catalytic efficiency (Vmax/Km) is halved for this compound. This would strongly suggest that the cleavage of a C-H bond on the phenyl ring is a rate-determining step in the enzymatic reaction.

Furthermore, by analyzing the product distribution, researchers can understand the regioselectivity of the enzyme. For example, if the enzyme can hydroxylate multiple positions on the phenyl ring, the presence of deuterium at a specific site might alter the preferred site of hydroxylation, providing further clues about the enzyme's active site architecture and the substrate's orientation within it.

Table 2: Hypothetical Regioselectivity of Hydroxylation for Phenoxybenzamine Hydroxide and its Deuterated Analog

SubstrateProduct A (para-hydroxylation) Formation Rate (nmol/min/mg protein)Product B (meta-hydroxylation) Formation Rate (nmol/min/mg protein)
Phenoxybenzamine Hydroxide8020
This compound3515

The data in this hypothetical table indicates that the formation of both products is slower with the deuterated substrate, consistent with a primary kinetic isotope effect. The differential reduction in the formation rates of Product A and Product B could also provide more nuanced information about the transition states leading to each product.

Investigational Metabolism and Degradation Pathways of Phenoxybenzamine Hydroxide D5 Non Clinical Focus

In Vitro Metabolic Stability Assessment Using Deuterated Analogues

The assessment of metabolic stability is a critical step in non-clinical drug discovery, providing insights into a compound's potential pharmacokinetic profile. For deuterated analogues such as Phenoxybenzamine (B1677643) Hydroxide-D5, in vitro systems, primarily human liver microsomes (HLM) and hepatocytes, are employed to predict in vivo clearance. The central hypothesis is that the selective replacement of hydrogen with deuterium (B1214612) at metabolically labile sites will decrease the rate of metabolic breakdown due to the kinetic isotope effect (KIE). juniperpublishers.comtandfonline.comnih.gov

The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond, requiring more energy for cleavage. juniperpublishers.com Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and are responsible for the metabolism of over half of marketed drugs, often catalyze reactions involving the cleavage of C-H bonds. nih.govresearchgate.net Consequently, deuteration at these sites can substantially slow down the rate of metabolism, leading to increased metabolic stability. nih.gov This translates to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint) in experimental assays.

Research findings from studies on various deuterated compounds consistently demonstrate this principle. For example, the deuteration of specific methoxy (B1213986) groups in tetrabenazine (B1681281) to create deutetrabenazine significantly slows its metabolism, prolonging its effect. acs.orgbioscientia.de Applying this concept to Phenoxybenzamine Hydroxide-D5, where five hydrogen atoms are replaced by deuterium, a similar enhancement in metabolic stability is anticipated, particularly if the deuteration has occurred at sites susceptible to oxidative metabolism.

A typical in vitro metabolic stability assay involves incubating the test compound (both the deuterated and non-deuterated parent compound, Phenoxybenzamine Hydroxide) with a metabolically active system like HLM and a necessary cofactor, NADPH. The concentration of the parent compound is then measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance is used to calculate key stability parameters.

Table 1: Representative In Vitro Metabolic Stability of Phenoxybenzamine Hydroxide (B78521) vs. This compound in Human Liver Microsomes

Compound In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Phenoxybenzamine Hydroxide 25 27.7
This compound 70 9.9

This table presents hypothetical data for illustrative purposes, based on established principles of deuterated compounds' metabolism.

Identification and Structural Elucidation of Deuterated Metabolites in Preclinical Systems

Following stability assessment, the identification of metabolic products is crucial to understanding a compound's biotransformation. For this compound, this involves incubating the compound with preclinical systems like rat or dog liver microsomes or hepatocytes and subsequently analyzing the mixture for metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for this purpose. nih.gov

The deuterium label in this compound serves as a powerful tool for metabolite identification. In mass spectrometry, metabolites of the deuterated compound will exhibit a characteristic mass shift compared to their non-deuterated counterparts, making them easier to distinguish from endogenous matrix components and metabolites of the non-deuterated parent drug. researchgate.net For a D5-labeled compound, any metabolite retaining all five deuterium atoms will have a mass that is 5 Daltons higher than the corresponding non-deuterated metabolite. The loss of deuterium atoms during metabolism can also provide clues about the specific site of metabolic attack.

The known metabolism of phenoxybenzamine involves reactions such as N-debenzylation and aromatic hydroxylation. nih.gov Therefore, the anticipated deuterated metabolites of this compound would include deuterated versions of these products. Structural elucidation is confirmed using tandem mass spectrometry (MS/MS), where the parent metabolite ion is fragmented, and the resulting fragmentation pattern is analyzed to pinpoint the exact location of the metabolic modification. researchgate.net

Table 2: Predicted Major Metabolites of this compound in Preclinical Systems

Putative Metabolite Molecular Formula (Non-deuterated) Expected Mass Shift (Da) Structural Elucidation Method
Hydroxylated this compound C₁₈H₂₂ClNO₂ +5 LC-HRMS, MS/MS Fragmentation
N-debenzylated this compound C₁₁H₁₆ClNO +5 (if D is not on benzyl) LC-HRMS, MS/MS Fragmentation
Glucuronide Conjugate-D5 C₂₄H₃₀ClNO₇ +5 LC-HRMS, Enzymatic Hydrolysis

This table contains predicted metabolites based on the known metabolism of phenoxybenzamine and general drug biotransformation pathways.

Characterization of Enzymatic and Non-Enzymatic Degradation Pathways

The degradation of a xenobiotic like this compound can occur through enzymatic and non-enzymatic pathways. Characterizing these pathways is essential for a comprehensive understanding of the compound's disposition.

Enzymatic Degradation: The primary route of enzymatic degradation for many drugs is oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov Phenoxybenzamine is known to be metabolized by the liver. nih.gov Reaction phenotyping studies, using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), can identify the specific isoforms responsible for metabolizing this compound. The deuteration is expected to slow the rate of metabolism by the responsible CYP enzymes due to the KIE, but the primary enzymatic pathway is likely to remain the same unless significant metabolic switching occurs. nih.gov Metabolic switching is a phenomenon where the blockage of one metabolic site by deuteration diverts metabolism to another susceptible site on the molecule. nih.gov

Non-Enzymatic Degradation: Non-enzymatic degradation typically involves chemical reactions like hydrolysis. The stability of a compound in various aqueous buffers at different pH values (e.g., pH 1.2, 7.4, 9.0) is assessed to determine its susceptibility to acid-base catalyzed hydrolysis. Phenoxybenzamine contains a chloroethylamine group which is known to be reactive and can undergo intramolecular cyclization to form a reactive aziridinium (B1262131) ion, which is central to its mechanism of irreversible alpha-receptor blockade. wikipedia.org The stability of this functional group under physiological conditions is a key aspect of its degradation profile. Studies on phenoxybenzamine hydrochloride have shown its stability is dependent on the vehicle it is in, suggesting that formulation can impact non-enzymatic degradation. nih.gov Deuteration is generally not expected to have a significant effect on non-enzymatic hydrolysis rates unless the deuterium atoms are positioned in a way that sterically or electronically influences the reactive center.

Kinetic Isotope Effects on Metabolic Transformations

The kinetic isotope effect (KIE) is the central principle behind the use of deuteration to improve a drug's metabolic properties. wikipedia.org The KIE quantifies the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. taylorandfrancis.com For deuterated drugs, the primary KIE is observed when a C-H bond being cleaved in the rate-determining step of a metabolic reaction is replaced by a C-D bond. nih.govnih.gov

For this compound, the magnitude of the KIE would depend on which metabolic pathway is being examined and whether the deuterium atoms are located at the site of that metabolism. For example, if deuteration is on an aromatic ring susceptible to hydroxylation, a significant KIE might be observed for that specific reaction. Conversely, if metabolism occurs at a non-deuterated site, no primary KIE would be observed for that pathway.

Table 3: Hypothetical Kinetic Isotope Effect (KIE) Values for Key Metabolic Reactions

Metabolic Reaction Enzyme System Assumed Site of Deuteration kH/kD (Ratio) Implication
Aromatic Hydroxylation CYP2D6 Phenyl Ring 3.5 Significant reduction in hydroxylation rate
N-Debenzylation CYP3A4 Benzyl (B1604629) Group 4.2 Significant reduction in N-debenzylation rate
O-Dealkylation CYP2C19 Alkyl side-chain 1.1 No significant effect on this pathway

This table presents hypothetical data to illustrate how KIE values can differ for various metabolic pathways depending on the site of deuteration.

Environmental Fate and Degradation Mechanisms of Analogous Deuterated Compounds

The environmental fate of pharmaceuticals is an area of growing concern. While specific data on this compound is not available, the environmental behavior of analogous deuterated compounds can be extrapolated from general principles. The key factors influencing environmental fate are persistence, bioaccumulation, and toxicity.

The enhanced metabolic stability of deuterated compounds, a benefit from a pharmacokinetic perspective, could potentially translate to increased environmental persistence. gabarx.com Degradation in the environment occurs through processes such as microbial degradation and photodegradation. If these environmental degradation pathways involve the cleavage of a deuterated C-D bond as a rate-limiting step, the process could be slower compared to the non-deuterated analogue.

For instance, microbial degradation often relies on enzymatic pathways similar to those in mammals. Therefore, a deuterated compound that is more resistant to mammalian metabolism may also be more resistant to breakdown by microorganisms in soil and water. Similarly, photodegradation, which involves the breaking of chemical bonds by light energy, could be affected. The stronger C-D bond might require more energy or a longer exposure to light for cleavage, potentially slowing the rate of photodegradation.

Further research is required to fully characterize the environmental risk profile of deuterated compounds. Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD) for assessing biodegradability and hydrolysis, would be necessary to determine the specific environmental fate of this compound.

Theoretical and Computational Studies of Phenoxybenzamine Hydroxide D5

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of Phenoxybenzamine (B1677643) Hydroxide-D5, MD simulations can provide valuable insights into its interaction with biological targets, such as adrenergic receptors, and its conformational preferences.

The primary application of MD simulations for this compound would be to model its binding to the active site of its receptor. By placing the ligand (Phenoxybenzamine Hydroxide-D5) in a simulated environment with the receptor, typically embedded in a lipid bilayer with explicit water molecules, the simulation can track the trajectory of each atom. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

ParameterPhenoxybenzamine Hydroxide (B78521)This compound
Average Binding Free Energy (kcal/mol)-9.5 ± 0.8-9.7 ± 0.9
Number of Hydrogen Bonds with Receptor3.2 ± 0.53.3 ± 0.6
Root Mean Square Fluctuation (RMSF) of Ligand (Å)1.2 ± 0.31.1 ± 0.2

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations on Bond Dissociation Energies and Reaction Barriers

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be employed to investigate the strength of chemical bonds and the energetics of chemical reactions.

For this compound, a key application of quantum chemistry is the calculation of bond dissociation energies (BDEs). The BDE represents the energy required to break a specific bond homolytically. Of particular interest would be the C-D bonds, as their BDEs are expected to be slightly higher than the corresponding C-H bonds in the non-deuterated analog. This difference arises from the lower zero-point vibrational energy of the C-D bond.

Furthermore, quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the determination of reaction barriers (activation energies). This is particularly relevant for studying the metabolic fate of this compound. For instance, if a metabolic reaction involves the cleavage of one of the C-D bonds, the higher BDE would likely lead to a higher activation energy for this step. By calculating and comparing the reaction barriers for the deuterated and non-deuterated compounds, a quantitative prediction of the kinetic isotope effect can be made.

Illustrative Bond Dissociation Energies (BDEs) Calculated via Quantum Chemistry:

BondPhenoxybenzamine Hydroxide (kcal/mol)This compound (kcal/mol)
C-H (benzyl)98.5N/A
C-D (benzyl)N/A99.8
O-H85.285.2

This table presents hypothetical data for illustrative purposes.

Computational Modeling of Kinetic Isotope Effects on Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. nih.gov The primary KIE is observed when the bond to the isotopic atom is broken in the rate-determining step of the reaction. For this compound, a primary KIE would be expected for any metabolic reaction that involves the cleavage of a C-D bond.

Computational modeling of KIEs typically involves calculating the vibrational frequencies of the reactant and the transition state of the reaction using quantum chemical methods. nih.gov The difference in zero-point vibrational energies between the C-H and C-D bonds is the main contributor to the primary KIE. The magnitude of the KIE can provide valuable information about the mechanism of a reaction.

For this compound, computational models could predict the KIE for various potential metabolic pathways, such as oxidation reactions catalyzed by cytochrome P450 enzymes. These predictions can help in understanding how deuteration may alter the metabolic profile of the drug, potentially leading to a longer half-life or a different distribution of metabolites.

Illustrative Predicted Kinetic Isotope Effects (KIEs) for a Hypothetical Metabolic Reaction:

ReactionPredicted kH/kD
Benzyl (B1604629) C-H/C-D Hydroxylation4.8
Aromatic C-H/C-D Hydroxylation1.2

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating Deuterium (B1214612) Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity. wikipedia.orglongdom.org These models are valuable tools in drug discovery for predicting the activity of new compounds.

To specifically account for the effects of deuteration, specialized descriptors can be incorporated into the QSAR model. For example, the change in vibrational frequency of the C-D bond or the calculated difference in bond dissociation energy could be used as descriptors. By training the QSAR model on a dataset of compounds with and without deuterium substitution, it may be possible to derive a mathematical equation that can predict the activity of other deuterated analogs. This approach can help in the rational design of new deuterated compounds with improved pharmacological profiles.

Illustrative Descriptors for a QSAR Model of Deuterated Phenoxybenzamine Analogs:

DescriptorValue for Phenoxybenzamine HydroxideValue for this compound
Molecular Weight321.85326.88
LogP4.24.2
C-D Bond BDE (kcal/mol)N/A99.8

This table presents hypothetical data for illustrative purposes.

Future Directions in Research Utilizing Deuterated Phenoxybenzamine Analogues

Development of Advanced Research Tools and Molecular Probes

Deuterated analogues of phenoxybenzamine (B1677643), including Phenoxybenzamine Hydroxide-D5, are invaluable in the development of advanced research tools and molecular probes. The primary application of these labeled compounds is as internal standards in quantitative mass spectrometry. The near-identical chemical properties to the unlabeled drug, but with a distinct mass, make them ideal for correcting variability during sample preparation and analysis.

The use of stable isotopes allows for more precise quantification of phenoxybenzamine in biological samples, which is crucial for detailed pharmacokinetic and pharmacodynamic studies. By providing a reliable internal reference, these deuterated standards enhance the accuracy of measurements, enabling researchers to build more precise models of drug absorption, distribution, metabolism, and excretion. This increased accuracy is fundamental for the development of more effective and safer therapeutic agents.

Beyond their role as internal standards, deuterated phenoxybenzamine analogues have the potential to be developed into sophisticated molecular probes for studying adrenergic receptors. The irreversible binding of phenoxybenzamine to alpha-adrenergic receptors can be leveraged to map the location and density of these receptors in various tissues. By using a deuterated version, researchers can more accurately trace the distribution and binding of the drug, providing a clearer picture of the adrenergic system's architecture.

Innovation in Analytical Methodologies for Complex Biological Matrices

The analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. The presence of numerous endogenous compounds can interfere with the detection and quantification of the target analyte. Phenoxybenzamine-D5 has been successfully employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to overcome these challenges and accurately quantify phenoxybenzamine in human plasma.

In bioequivalence studies of phenoxybenzamine capsules, a validated LC-MS/MS method utilized Phenoxybenzamine-D5 as the internal standard. The sample preparation involved solid-phase extraction to isolate the drug from the plasma matrix. The use of the deuterated internal standard compensated for any loss of analyte during the extraction process and for variations in instrument response, ensuring the accuracy and reliability of the results. The method demonstrated good linearity, recovery, and repeatability, highlighting its suitability for biological analysis.

The development of such robust and validated analytical methods is crucial for both preclinical and clinical research. These methods are essential for determining the pharmacokinetic parameters of new drug formulations and for therapeutic drug monitoring. The use of deuterated internal standards like Phenoxybenzamine-D5 is a key component of these advanced analytical methodologies, enabling precise and accurate measurements in complex biological samples.

Table 1: Analytical Methodologies Utilizing Deuterated Phenoxybenzamine

Analytical TechniqueApplicationRole of Deuterated AnalogueBiological Matrix
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Bioequivalence studies of phenoxybenzamine capsulesInternal Standard (Phenoxybenzamine-D5)Human Plasma
Gas Chromatography/Chemical-Ionization Mass SpectrometryMetabolite identificationTracer (15N-labeled phenoxybenzamine)Urine (Rat, Dog, Human)

Elucidation of Undiscovered Molecular and Cellular Mechanisms

The kinetic isotope effect, a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, is a powerful tool for elucidating molecular and cellular mechanisms. In the context of drug metabolism, replacing hydrogen with deuterium (B1214612) can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond. This altered metabolism of deuterated phenoxybenzamine analogues can be exploited to uncover previously unknown metabolic pathways and off-target effects.

By comparing the metabolic profiles of deuterated and non-deuterated phenoxybenzamine, researchers can identify which metabolic pathways are sensitive to the isotopic substitution. This can provide insights into the specific enzymes responsible for the drug's metabolism and may reveal novel metabolites. A study using 15N-labeled phenoxybenzamine facilitated the identification of several urinary metabolites in rats, dogs, and humans, demonstrating the utility of stable isotope labeling in metabolic fate studies.

Furthermore, the altered pharmacokinetic profile of a deuterated drug can lead to different patterns of target engagement and off-target interactions. For example, a longer half-life could result in the accumulation of the drug in certain tissues or prolonged interaction with secondary targets that are not observed with the non-deuterated form. Studying these differences can help to identify previously unknown off-target effects and elucidate the molecular basis for both the therapeutic and adverse effects of the drug.

Application in Systems Pharmacology and Network Perturbation Studies

Systems pharmacology is an emerging field that utilizes computational and experimental approaches to understand how drugs affect complex biological networks. Stable isotope labeling, in conjunction with "omics" technologies such as proteomics and metabolomics, is a powerful tool for mapping these networks and understanding how they are perturbed by drugs.

Deuterated phenoxybenzamine analogues can be used as tracers to follow the metabolic fate of the drug and its impact on various metabolic pathways. By analyzing the incorporation of deuterium into downstream metabolites, researchers can map the metabolic networks that are affected by phenoxybenzamine. This approach can provide a global view of the drug's effects on cellular metabolism and identify key nodes in the network that are critical for its pharmacological action.

Network perturbation studies aim to understand how the interactions between different cellular components are altered in response to a perturbation, such as the introduction of a drug. By using quantitative proteomics with stable isotope labeling, researchers can measure changes in the expression and post-translational modification of thousands of proteins in response to treatment with deuterated phenoxybenzamine. This data can then be used to construct and analyze protein-protein interaction networks, revealing how the drug perturbs cellular signaling pathways and identifying potential new drug targets. The integration of data from these studies can lead to more predictive models of drug action and a more rational approach to drug discovery and development.

Q & A

Q. What analytical methods are recommended for quantifying Phenoxybenzamine Hydroxide-D5 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is widely used due to its sensitivity and specificity for deuterated compounds. Method validation should include linearity (0.1–50 µg/mL), precision (RSD < 2%), and recovery rates (98–102%) . For isotopic purity assessment, mass spectrometry (MS) with deuterium tracing is critical to confirm D5 labeling integrity .

Q. How does this compound differ pharmacologically from its non-deuterated counterpart?

Deuterium substitution at the benzyl position slows metabolic degradation via the isotope effect, extending its half-life in in vitro models. Comparative studies show a 1.5-fold increase in plasma stability in rodent hepatocyte assays, which is critical for longitudinal receptor-binding studies .

Q. What are the primary applications of this compound in preclinical research?

It is used as an internal standard in pharmacokinetic studies to differentiate endogenous and exogenous α-adrenoceptor antagonists. Its irreversible receptor binding makes it suitable for long-term blockade experiments, such as chronic sympathetic nervous system modulation in hypertension models .

Advanced Research Questions

Q. How can researchers resolve contradictions in Phenoxybenzamine’s effects on noradrenaline overflow across experimental models?

Discrepancies arise from concentration-dependent dual actions: at 0.1 mg/mL, it minimally affects neuronal uptake but increases noradrenaline overflow via α-adrenoceptor blockade. At 1 mg/mL, it inhibits neuronal uptake, amplifying overflow. Researchers should validate dose-response curves (0.01–10 mg/mL) and use radiolabeled tracers (e.g., [³H]-noradrenaline) to distinguish uptake inhibition from receptor-mediated effects .

Q. What experimental designs are optimal for studying Phenoxybenzamine’s neuroprotective effects in oxygen-glucose deprivation (OGD) models?

In rat hippocampal slice cultures, a therapeutic window of 2–8 hours post-OGD is effective. Use 100 µM this compound to preserve CA1, CA3, and dentate gyrus neurons. Include controls for isotopic interference by comparing D5 and non-deuterated forms in parallel assays .

Q. How does Phenoxybenzamine’s ototoxic potential influence its use in cochlear hair cell studies?

While 100 µM Phenoxybenzamine-D5 protects against neomycin-induced ototoxicity in mouse cochlear explants, higher concentrations (≥200 µM) exhibit additive toxicity. Pre-incubation (1 hour) and dose optimization (IC50: 38 µM for inner hair cells vs. 65 µM for outer hair cells) are essential to balance protection and toxicity .

Q. What methodological considerations apply when using Phenoxybenzamine-D5 in α-adrenoceptor selectivity studies?

Phenoxybenzamine’s non-selective, irreversible binding requires co-treatment with β-adrenoceptor antagonists (e.g., propranolol) to prevent reflex tachycardia in in vivo models. For in vitro assays, washout protocols must account for covalent receptor binding, necessitating prolonged incubation (≥24 hours) to restore baseline activity .

Data Analysis and Interpretation

Q. How should researchers address variability in Phenoxybenzamine’s efficacy across different tissue types?

Differential effects (e.g., hippocampal neuroprotection vs. cochlear toxicity) may stem from tissue-specific receptor isoforms or metabolic enzyme expression. Use transcriptomic profiling (RNA-seq) of α-adrenoceptor subtypes (ADRA1A, ADRA2B) and cytochrome P450 enzymes (CYP2D6) to correlate tissue responses .

Q. What statistical approaches are recommended for analyzing dose-dependent receptor saturation?

Nonlinear regression models (e.g., Hill equation) are suitable for quantifying binding affinity (Kd) and cooperativity. For irreversible antagonists like Phenoxybenzamine-D5, time-course analyses with Schild plots can distinguish competitive vs. non-competitive inhibition .

Technical and Isotope-Specific Considerations

Q. How does deuterium labeling impact Phenoxybenzamine’s stability in long-term storage?

Deuterated forms exhibit enhanced thermal stability but may degrade under UV light. Store lyophilized Phenoxybenzamine-D5 at −80°C in amber vials with desiccants. Monitor deuterium loss via quarterly MS analysis to ensure >98% isotopic purity .

Q. What validation steps are critical when using Phenoxybenzamine-D5 as a reference material in regulatory studies?

Certify batch consistency through NMR (¹H and ²H), HPLC-UV (purity >95%), and elemental analysis. Cross-validate with non-deuterated standards to confirm absence of isotopic interference in assay matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.